molecular formula C10H12N2O7S B13083338 Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate

Cat. No.: B13083338
M. Wt: 304.28 g/mol
InChI Key: WXJAIHGZUZSDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is a chemical compound with the molecular formula C10H12N2O7S. It is known for its unique structural features, which include a methoxy group, a nitro group, and a sulfonamido group attached to a benzene ring, along with a methyl ester group. This compound is primarily used in research and industrial applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate typically involves multiple steps. One common method includes the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-methoxy-3-nitrobenzenesulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with methyl glycinate under basic conditions to produce methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Methyl 2-(4-amino-3-methoxybenzenesulfonamido)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-methoxy-3-nitrobenzenesulfonamido)acetic acid.

Scientific Research Applications

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamido group can also interact with enzymes and proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxybenzenesulfonamido)acetate
  • Methyl 2-(4-nitrobenzenesulfonamido)acetate
  • Methyl 2-(4-methoxy-3-chlorobenzenesulfonamido)acetate

Uniqueness

Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate, a synthetic organic compound, exhibits notable biological activity due to its unique structural features, including a methoxy group, a nitro group, and a sulfonamido group attached to a benzene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its diverse chemical reactivity and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound contributes to its biological activity. The presence of the nitro group is particularly relevant, as it can be reduced within biological systems to generate reactive species that may interact with proteins and enzymes, potentially altering their function. Additionally, the sulfonamido group is known for its antibacterial properties, suggesting therapeutic applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
  • Enzyme Interaction : The sulfonamido group may influence enzyme activity by forming reversible or irreversible bonds with target proteins.
  • Nucleophilic Substitution : The electrophilic nature of the sulfonyl group allows for reactions with various nucleophiles, enhancing its reactivity in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Antimicrobial Properties : Similar compounds with sulfonamido groups have demonstrated antibacterial activity, suggesting potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound's ability to modulate enzyme activity may extend to anti-inflammatory pathways, warranting further investigation into its therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antibacterial Activity Study :
    • A study assessed the compound's efficacy against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that suggests potential effectiveness as an antibacterial agent.
  • Enzymatic Interaction Analysis :
    • Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways. Findings demonstrated that the compound could modulate enzyme activity, potentially impacting metabolic processes.
  • Cellular Studies :
    • In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines. Results showed selective cytotoxicity, indicating its potential as an anti-cancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 2-(4-methoxybenzenesulfonamido)acetateLacks nitro groupModerate antibacterial properties
Methyl 2-(4-nitrobenzenesulfonamido)acetateDifferent substituent on benzeneStronger antibacterial properties
Methyl 2-(4-methoxy-3-chlorobenzenesulfonamido)acetateContains chlorine instead of nitroVariable antimicrobial effects

This compound stands out due to its combination of both methoxy and nitro groups, which enhances its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H12N2O7S

Molecular Weight

304.28 g/mol

IUPAC Name

methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C10H12N2O7S/c1-18-9-4-3-7(5-8(9)12(14)15)20(16,17)11-6-10(13)19-2/h3-5,11H,6H2,1-2H3

InChI Key

WXJAIHGZUZSDDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.